5-[(furan-2-ylmethyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a furan ring, an oxazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate oxazole precursor under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Known for its antimicrobial activity.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.
Imidazole derivatives: Known for their broad spectrum of chemical and biological properties.
Uniqueness
What sets 5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the furan, oxazole, and trimethoxyphenyl groups allows for diverse interactions and applications in various fields.
Properties
Molecular Formula |
C20H19N3O5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-(furan-2-ylmethylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H19N3O5/c1-24-16-9-13(10-17(25-2)19(16)26-3)6-7-18-23-15(11-21)20(28-18)22-12-14-5-4-8-27-14/h4-10,22H,12H2,1-3H3/b7-6+ |
InChI Key |
KZDPUDMDOYSOMO-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=C(O2)NCC3=CC=CO3)C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=C(O2)NCC3=CC=CO3)C#N |
Origin of Product |
United States |
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